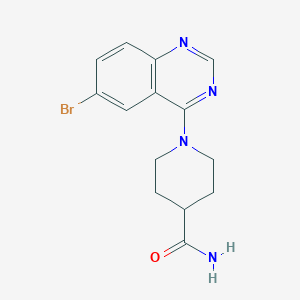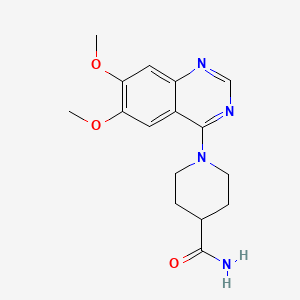
1,3-dimethyl 5-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1,3-dimethyl 5-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxylate” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The presence of the 4-chlorophenyl group and the dimethyl dicarboxylate group could confer unique properties to this compound .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, pyrazoles are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The presence of the 4-chlorophenyl group and the dimethyl dicarboxylate group would likely require additional steps or modifications to the typical synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a 4-chlorophenyl group, and a dimethyl dicarboxylate group. The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dicarboxylate group could impact its solubility, while the aromatic pyrazole and phenyl rings could contribute to its stability .科学的研究の応用
1,3-dimethyl 5-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxylate has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. It has also been used as an anti-inflammatory agent and an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been used to study the effects of oxidative stress, as it has been shown to protect cells from oxidative damage.
作用機序
Target of Action
It is known that pyrazole derivatives, which this compound belongs to, have diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They interact with their targets and cause changes that lead to their biological activities. For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that pyrazole derivatives may affect a variety of biochemical pathways and their downstream effects.
Result of Action
It is known that pyrazole derivatives have diverse biological activities . These activities suggest that the compound may have various molecular and cellular effects.
実験室実験の利点と制限
1,3-dimethyl 5-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it has been found to be effective in inhibiting the activity of cytochrome P450 enzymes and in protecting cells from oxidative damage. The main limitation of this compound is that its exact mechanism of action is not fully understood, so its effects may be unpredictable in some cases.
将来の方向性
There are several potential future directions for the use of 1,3-dimethyl 5-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxylate in scientific research. It could be used to study the effects of oxidative stress and to develop new treatments for diseases such as cancer. Additionally, it could be used to study the effects of drug metabolism, as it is known to inhibit cytochrome P450 enzymes. Finally, it could be used to develop new anti-inflammatory agents, as it has been found to inhibit the production of pro-inflammatory cytokines.
合成法
1,3-dimethyl 5-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxylate is typically synthesized by a two-step process, beginning with the reaction of 4-chlorophenylhydrazine and ethyl acetoacetate in the presence of sodium ethoxide. This reaction forms 1,3-dimethyl-5-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxylic acid. This acid can then be converted to the this compound by treatment with a base, such as sodium hydroxide.
特性
IUPAC Name |
dimethyl 5-(4-chlorophenyl)pyrazole-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4/c1-19-12(17)10-7-11(16(15-10)13(18)20-2)8-3-5-9(14)6-4-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMREYXJKRQVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6512548.png)

![1-(3-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512564.png)
![1-(3-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512566.png)
![2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6512580.png)
![2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6512588.png)
![2-{2-ethyl-6-[(4-methylphenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B6512597.png)
![N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6512612.png)
![2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6512625.png)
![2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6512629.png)
![N-[(2-chlorophenyl)methyl]-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B6512634.png)
![2-[4-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B6512647.png)

